

# Introduction: Unlocking Molecular Complexity with a Versatile Building Block

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1,3-Dibromo-5-tetradecylbenzene**

Cat. No.: **B1436212**

[Get Quote](#)

In the landscape of modern chemical synthesis, particularly within materials science and pharmaceutical development, the strategic selection of starting materials is paramount. **1,3-Dibromo-5-tetradecylbenzene** (CAS No. 157761-91-6) emerges as a uniquely valuable intermediate. Its structure, featuring a benzene ring functionalized with two bromine atoms in a meta-arrangement and a long C14 alkyl (tetradecyl) chain, offers a powerful combination of reactive handles and property-modifying elements.

The dibromo functionality serves as a versatile platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.

Simultaneously, the long tetradecyl chain imparts significant lipophilicity, a critical parameter for influencing solubility, molecular packing in organic electronics, and the pharmacokinetic profiles of potential drug candidates. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, handling, and synthetic utility of **1,3-Dibromo-5-tetradecylbenzene**, offering field-proven insights for its effective application in research and development.

## Section 1: Physicochemical Properties and Specifications

A thorough understanding of a compound's properties is the foundation of its successful application. **1,3-Dibromo-5-tetradecylbenzene** is typically supplied as a low-melting solid, and its key specifications, as consolidated from leading suppliers, are detailed below.

| Property          | Value                                                | Reference(s)                                                |
|-------------------|------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 157761-91-6                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>20</sub> H <sub>32</sub> Br <sub>2</sub>      | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 432.28 g/mol                                         | <a href="#">[2]</a>                                         |
| Appearance        | White to light yellow or light orange powder/crystal | <a href="#">[1]</a>                                         |
| Purity (Typical)  | >97.0% (by Gas Chromatography)                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point     | 35.0 to 39.0 °C                                      | <a href="#">[1]</a>                                         |
| Boiling Point     | 210 °C at 0.2 mmHg                                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Solubility        | Soluble in Toluene                                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Section 2: Commercial Availability and Procurement

**1,3-Dibromo-5-tetradecylbenzene** is readily available from several specialized chemical suppliers, making it an accessible building block for both academic and industrial laboratories. Procurement in research quantities is straightforward, with options for bulk quoting available for scale-up operations.

| Supplier                      | Product Number<br>(Example) | Available Quantities<br>(Typical) | Purity                            |
|-------------------------------|-----------------------------|-----------------------------------|-----------------------------------|
| Tokyo Chemical Industry (TCI) | D5258                       | 1g, 5g                            | >97.0% (GC) <a href="#">[1]</a>   |
| Labsolu                       | D404211                     | 1g, 5g                            | >97.0% (GC)                       |
| CP Lab Safety                 | -                           | 1g                                | 97%+ (GC) <a href="#">[3]</a>     |
| Aladdin                       | -                           | 1g, 5g                            | Not specified <a href="#">[4]</a> |
| REALAB LLC                    | D5258-1G, D5258-5G          | 1g, 5g                            | Not specified                     |

## Section 3: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of **1,3-Dibromo-5-tetradecylbenzene** and the safety of laboratory personnel. The compound is classified with GHS07 pictogram, indicating it requires careful handling.[1][2]

Safety Profile:

- Hazard Statements:

- H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]

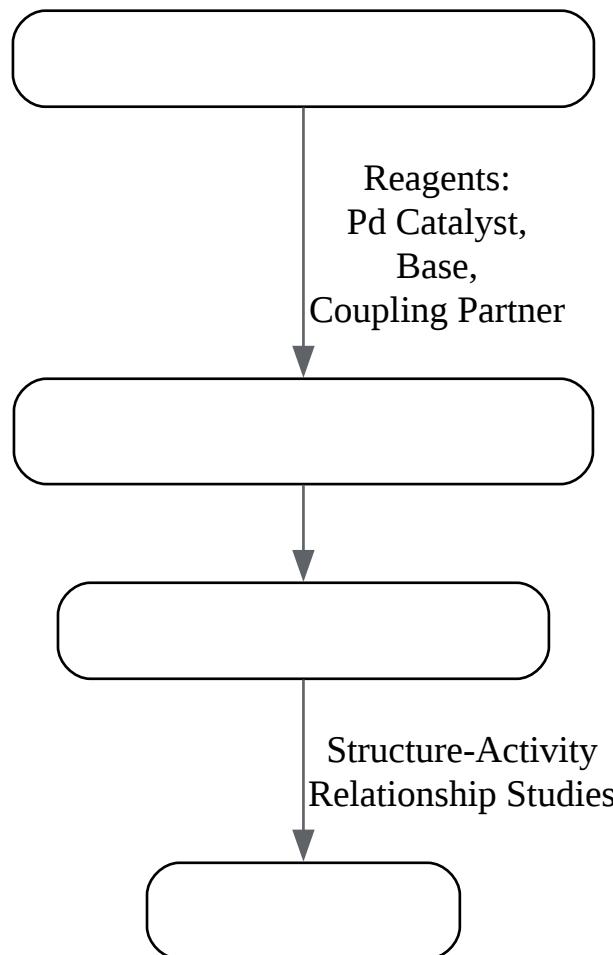
- Precautionary Statements:

- P264: Wash skin thoroughly after handling.[1]
  - P280: Wear protective gloves/eye protection/face protection.[1]
  - P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
  - P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
  - P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Handling Protocol:

- Work in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

- In case of accidental contact, follow the first-aid measures outlined in the precautionary statements.


#### Storage Recommendations:

- Store in a tightly sealed container.
- Keep in a cool, dark place. Suppliers recommend storage at <15°C for optimal long-term stability.[1]
- The compound is stable under standard ambient conditions.

## Section 4: Synthetic Utility in Modern Drug Discovery

The true value of **1,3-Dibromo-5-tetradecylbenzene** lies in its synthetic versatility. The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[5] This allows for the programmed introduction of diverse substituents to build up molecular complexity.

The presence of two reactive sites allows for either a one-pot double coupling or a stepwise, selective functionalization, providing precise control over the final molecular structure. The long alkyl chain is not merely a passive substituent; it is a critical modulator of physicochemical properties. In drug development, increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, improve its pharmacokinetic profile, and influence its binding to biological targets.[5]

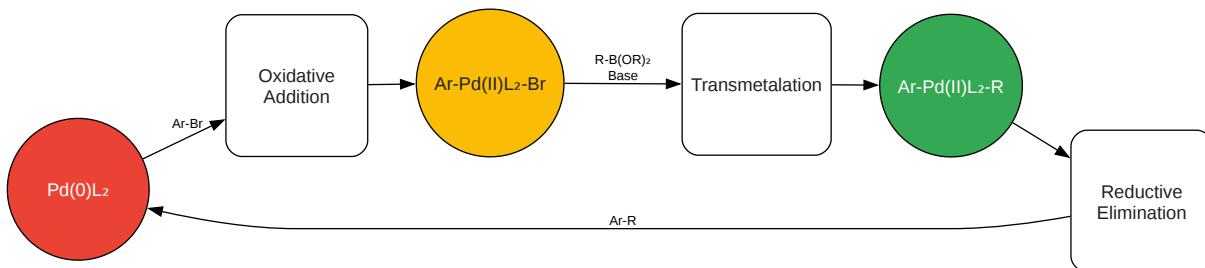


[Click to download full resolution via product page](#)

Caption: Synthetic workflow using **1,3-Dibromo-5-tetradecylbenzene**.

## Section 5: Quality Control and Analytical Verification

Ensuring the identity and purity of starting materials is a self-validating step in any synthetic protocol. Given that suppliers specify purity by Gas Chromatography (GC), this is the primary method for quality control.


Protocol for Purity Verification by GC:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **1,3-Dibromo-5-tetradecylbenzene** and dissolve it in 1 mL of a suitable solvent like Toluene or Dichloromethane.

- Instrument Setup:
  - Column: Use a standard non-polar capillary column (e.g., DB-1 or HP-5).
  - Injector: Set the temperature to 250°C.
  - Detector (FID): Set the temperature to 300°C.
- Oven Program: Start at 150°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/minute. Hold at 280°C for 5 minutes.
- Injection: Inject 1  $\mu$ L of the prepared sample.
- Analysis: The primary peak corresponds to **1,3-Dibromo-5-tetradecylbenzene**. Calculate the purity by integrating the peak area and expressing it as a percentage of the total area of all peaks. A purity of >97% should be confirmed.
- Structure Confirmation: While GC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation, as noted by suppliers like TCI.<sup>[1]</sup> A  $^1\text{H}$  NMR spectrum should show characteristic signals for the aromatic protons and the aliphatic protons of the tetradecyl chain, with integrations matching the expected proton counts.

## Section 6: Predictive Protocol: Suzuki Cross-Coupling for Derivatization

To illustrate the synthetic potential, this section provides a robust, field-proven protocol for a Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

#### Experimental Protocol: Monofunctionalization of **1,3-Dibromo-5-tetradecylbenzene**

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **1,3-Dibromo-5-tetradecylbenzene** (432 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Potassium Carbonate (414 mg, 3.0 mmol).
- Catalyst Addition: Add the palladium catalyst, for example,  $\text{Pd}(\text{PPh}_3)_4$  (58 mg, 0.05 mmol).
- Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL) and Water (2 mL).
- Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 4-6 hours. The causality here is that heat is required to drive the catalytic cycle, and the biphasic solvent system facilitates the interaction of both organic and inorganic reagents.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. This is a critical self-validating step to ensure the reaction proceeds to completion.
- Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the monofunctionalized product.

## Conclusion

**1,3-Dibromo-5-tetradecylbenzene** is a commercially accessible and highly versatile chemical intermediate. Its bifunctional aromatic core allows for precise and complex molecular engineering via established cross-coupling methodologies, while the long alkyl chain provides a powerful lever for tuning physicochemical properties. For researchers in drug development and materials science, this compound represents a valuable platform for synthesizing novel molecules with tailored functions, bridging the gap between fundamental building blocks and high-performance applications.

## References

- 1,3-Dibromo-5-tetradecylbenzene** | REALAB LLC. (n.d.). REALAB LLC. [[Link](#)]
- 1,3-Dibromo-5-tetradecylbenzene**, 97%+ (GC), C<sub>20</sub>H<sub>32</sub>Br<sub>2</sub>, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. [[Link](#)][[3](#)]
- The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [[Link](#)][[5](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,3-Dibromo-5-tetradecylbenzene | 157761-91-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [[tcichemicals.com](#)]
- 2. labsolu.ca [[labsolu.ca](#)]
- 3. calpaclab.com [[calpaclab.com](#)]
- 4. en.odoo.aladdin-e.com [[en.odoo.aladdin-e.com](#)]

- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [Introduction: Unlocking Molecular Complexity with a Versatile Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1436212#commercial-availability-of-1-3-dibromo-5-tetradecylbenzene>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)